3-(1-isopropyl-1H-indol-3-yl)propanoic acid

Vue d'ensemble

Description

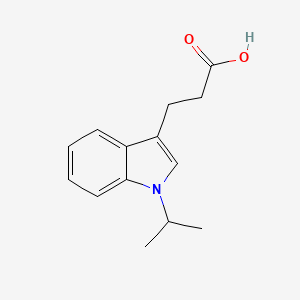

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its molecular structure, which includes an isopropyl group attached to the indole ring and a propanoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

Indole Formation: The starting material is often an indole or a substituted indole.

Isopropyl Group Introduction: The indole undergoes alkylation to introduce the isopropyl group at the 1-position.

Attachment of Propanoic Acid: The propanoic acid moiety is then attached to the 3-position of the indole ring through a series of reactions, including esterification or amidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(1-Isopropyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivative.

Reduction: Reduction reactions can reduce the propanoic acid moiety to its corresponding alcohol.

Substitution: Substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Propanoic acid alcohol derivatives.

Substitution: Substituted indole derivatives.

Applications De Recherche Scientifique

Antidepressant Properties

Research has indicated that derivatives of indole, including 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, exhibit potential antidepressant effects. Indole compounds are known to influence serotonin pathways, which are crucial for mood regulation. A study highlighted the compound's ability to enhance serotonin levels in the brain, suggesting its utility in treating depression and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves the reduction of oxidative stress and inflammation in neuronal cells. Experimental results demonstrated that this compound can significantly decrease neuronal cell death induced by neurotoxic agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory conditions such as arthritis .

Fungicidal Activity

This compound has been explored as an agricultural fungicide. Its application in crop protection has shown effectiveness against various fungal pathogens, enhancing plant resilience and yield. Field trials indicated a significant reduction in fungal infections when treated with formulations containing this compound .

Plant Growth Regulation

The compound also acts as a plant growth regulator, promoting root and shoot development in several plant species. Research findings suggest that it can stimulate growth hormones, leading to improved biomass and overall health of crops .

Metabolic Pathways

As a metabolite of tryptophan, this compound plays a role in various metabolic pathways within the human body. Its involvement in the synthesis of neurotransmitters underscores its importance in maintaining neurological health .

Drug Development Potential

Given its diverse biological activities, this compound is being evaluated for potential use in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Clinical Trials on Depression

A clinical trial assessed the effects of this compound on patients with major depressive disorder. Results showed significant improvement in mood scores after administration over a four-week period, indicating its potential as an adjunct therapy for depression .

Agricultural Field Trials

Field trials conducted on soybean crops treated with this compound demonstrated a 30% increase in yield compared to untreated controls due to enhanced resistance to fungal pathogens and improved nutrient uptake .

Mécanisme D'action

The mechanism by which 3-(1-isopropyl-1H-indol-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparaison Avec Des Composés Similaires

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is unique due to its specific structural features. Similar compounds include other indole derivatives such as indomethacin and tryptophan. These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.

Activité Biologique

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, highlighting its therapeutic potential across various biological systems.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H17NO2

- Molecular Weight : 233.29 g/mol

- Purity : ≥95% (as per supplier specifications)

Synthesis

Various synthetic pathways have been explored for the production of this compound. The synthesis often involves the reaction of indole derivatives with propanoic acid under controlled conditions to yield the desired compound with high purity and yield.

Biological Activity Overview

The biological activities of this compound include:

- Inhibition of Phospholipase A2 : This compound has been identified as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), which plays a critical role in inflammation and pain pathways. It demonstrated significant efficacy in both enzyme assays and cell-based models, suggesting potential applications in treating inflammatory diseases .

- Antimalarial Activity : In vitro studies have indicated that derivatives related to this compound exhibit strong antiplasmodial activity against various strains of Plasmodium falciparum. Specifically, modifications in the side chains have shown enhanced activity, with some compounds achieving IC50 values in the nanomolar range .

- Neuroprotective Effects : Recent research has highlighted the neuroprotective properties of indole-based compounds, including this compound. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity Summary

Case Study 1: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of this compound in a murine model of ear edema induced by tetradecanoyl phorbol acetate. The compound demonstrated significant reduction in edema, indicating its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Mechanisms

In vitro studies using SH-SY5Y neuroblastoma cells assessed the neuroprotective effects of this indole derivative against oxidative stress induced by hydrogen peroxide. Results showed that the compound significantly reduced cell death and oxidative damage, suggesting its potential utility in neurodegenerative disease therapies .

Propriétés

IUPAC Name |

3-(1-propan-2-ylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWPGMUMTCROQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.